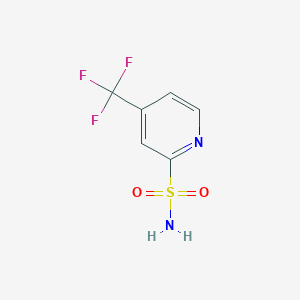

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide

Descripción general

Descripción

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide is a chemical compound with the molecular formula C6H5F3N2O2S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a pyridine ring, along with a sulfonic acid amide group, contributing to its reactivity and versatility in chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical sector, particularly due to its structural features that enhance biological activity.

1.1. Cystic Fibrosis Treatment

Recent studies have indicated that derivatives of pyridine amides, including those containing the trifluoromethyl group, can restore or enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This is significant for treating cystic fibrosis, a genetic disorder characterized by defective chloride channels in epithelial cells. The mechanism involves improving the trafficking and function of CFTR at the cell surface, thus alleviating symptoms associated with the disease .

1.2. Antiviral Activity

Research has highlighted that compounds derived from trifluoromethylpyridines exhibit antiviral properties, particularly against hepatitis C virus. The unique properties of the trifluoromethyl group contribute to the efficacy of these compounds in inhibiting viral replication . The olefination reactions facilitated by 4-(trifluoromethyl)pyridine-2-sulfonic acid amide have been pivotal in synthesizing α-quaternary amides, which are crucial in developing antiviral agents .

Agrochemical Applications

The agrochemical industry has also benefited from the use of this compound, primarily as a herbicide and pesticide.

2.1. Herbicides

Trifluoromethylpyridine derivatives are widely recognized for their herbicidal properties. For instance, Fluazifop-butyl was one of the first derivatives introduced to the market, demonstrating significant efficacy in controlling grass weeds in various crops . The incorporation of trifluoromethyl groups enhances lipophilicity and biological activity, making these compounds effective against a broad spectrum of weeds.

2.2. Pesticides

In addition to herbicides, several trifluoromethylpyridine derivatives have been developed as pesticides. These compounds leverage their unique chemical properties to disrupt pest physiology, thereby offering an effective means of pest management in agriculture .

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves various organic chemistry techniques aimed at introducing the trifluoromethyl group into pyridine derivatives. Methods such as gas-phase fluorination and metal-catalyzed reactions are commonly employed to achieve high yields and purity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects . The sulfonic acid amide group also plays a role in binding to active sites, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonic acid amide group, affecting its reactivity and applications.

2-(Trifluoromethyl)pyridine: Differing in the position of the trifluoromethyl group, leading to variations in chemical behavior and uses.

4-(Trifluoromethyl)benzenesulfonamide: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and applications.

Uniqueness

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide is unique due to the combination of the trifluoromethyl group and the sulfonic acid amide group attached to the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various fields of research and industry .

Actividad Biológica

4-(Trifluoromethyl)pyridine-2-sulfonic acid amide (CAS No. 1252046-10-8) is a compound characterized by the molecular formula C₆H₅F₃N₂O₂S and a molecular weight of approximately 226.18 g/mol. It features a pyridine ring substituted with a trifluoromethyl group at the fourth position and a sulfonamide functional group at the second position. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry.

The compound's unique structure allows it to undergo several types of chemical reactions, which contribute to its biological activity. Notably, its sulfonamide group can interact with biological targets, potentially influencing various biochemical pathways.

Biological Activity

This compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity: Derivatives of this compound have shown promising results against various bacterial strains, indicating potential as antibacterial agents.

- Anti-inflammatory Effects: Some studies have highlighted its ability to modulate inflammatory responses, suggesting applications in treating inflammatory diseases.

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on specific enzymes, including those involved in metabolic pathways.

Research Findings and Case Studies

Recent studies have focused on the biological implications of this compound and its derivatives. Below are some key findings:

-

Antimicrobial Studies:

- A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics.

- Anti-inflammatory Activity:

- Enzyme Inhibition:

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity: Interaction studies have revealed strong binding affinities to target proteins, which may be attributed to the lipophilic nature imparted by the trifluoromethyl group.

- Modulation of Signaling Pathways: The compound may influence signaling pathways involved in inflammation and infection response through enzyme inhibition and receptor interaction.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)pyridine-2-sulfonamide | Trifluoromethyl at position 3 | Different position affects reactivity |

| Pyridine-2-sulfonic acid | No trifluoromethyl substituent | Lacks enhanced lipophilicity and biological activity |

| 4-Fluoropyridine | Contains a fluorine instead of trifluoromethyl | Less lipophilic compared to 4-(trifluoromethyl) |

The presence of the trifluoromethyl group significantly influences both the chemical properties and biological activities of this compound, making it distinct from others in its class .

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZICHEFVTIEEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.